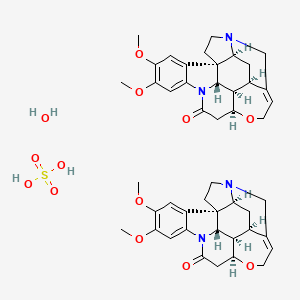
CID 16213845
Übersicht
Beschreibung
CID 16213845 is a compound that has been widely studied for its potential applications in scientific research. This compound is a small molecule inhibitor that has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
CID 16213845 works by inhibiting specific enzymes and pathways that are involved in cell proliferation and survival. This compound has been shown to target a variety of enzymes, including kinases and phosphatases, which are involved in signal transduction pathways that regulate cell growth and division.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, modulate the activity of neurotransmitter receptors, and regulate the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CID 16213845 in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. This makes it a useful tool for studying specific enzymes and pathways that are involved in cell proliferation and survival.
However, one of the limitations of using this compound in lab experiments is that it can have off-target effects. This means that it may inhibit other enzymes or pathways that are not directly related to the research question being studied.
Zukünftige Richtungen
There are many future directions for research on CID 16213845. One potential direction is to study the compound's effects on specific types of cancer cells, in order to better understand its potential as a cancer treatment.
Another potential direction is to study the compound's effects on specific neurotransmitter receptors, in order to better understand its potential as a treatment for neurological disorders.
Overall, this compound is a promising compound that has a variety of potential applications in scientific research. By studying its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, we can gain a better understanding of this compound and its potential as a tool for scientific research.
Wissenschaftliche Forschungsanwendungen
CID 16213845 has been shown to have a variety of potential applications in scientific research. One of the most promising applications of this compound is in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes and pathways that are involved in cell proliferation and survival.
Another potential application of this compound is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
InChI |
InChI=1S/C12H28N3Si2/c1-10(2,3)13-17-14(11(4,5)6)16-15(17)12(7,8)9/h13H,1-9H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZPPDBGQBWQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N[Si]1N([Si]N1C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584140 | |
| Record name | PUBCHEM_16213845 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
302912-46-5 | |
| Record name | PUBCHEM_16213845 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1602531.png)











![Disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate;hydrate](/img/structure/B1602550.png)